molecular formula C6H8Cl2N4 B11895737 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride

Katalognummer: B11895737
Molekulargewicht: 207.06 g/mol
InChI-Schlüssel: BMVPOHRGPXOBDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride is a bicyclic heteroaromatic compound featuring an imidazole ring fused to a pyridine moiety. The core structure includes a primary amine group at the 7-position and two hydrochloride salts, which enhance its solubility and stability in aqueous environments. This compound is of interest in medicinal chemistry due to the imidazo[4,5-b]pyridine scaffold’s prevalence in kinase inhibitors, antiviral agents, and other biologically active molecules .

Eigenschaften

Molekularformel

C6H8Cl2N4

Molekulargewicht

207.06 g/mol

IUPAC-Name

1H-imidazo[4,5-b]pyridin-7-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-4-1-2-8-6-5(4)9-3-10-6;;/h1-3H,(H3,7,8,9,10);2*1H

InChI-Schlüssel

BMVPOHRGPXOBDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C2C(=C1N)NC=N2.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Optimization with Solid Acid Catalysts

Recent advancements utilize Al³⁺-exchanged K10 clay as a recyclable solid acid catalyst, enhancing reaction efficiency and reducing waste. In a representative procedure, 2-chloro-3-aminopyridine reacts with ethyl glyoxalate in the presence of Al³⁺-K10 clay at 60°C, achieving a 78% yield of the target intermediate. Subsequent hydrolysis and hydrochlorination furnish the dihydrochloride salt.

Palladium-Catalyzed Cross-Coupling

Modern synthetic routes leverage transition-metal catalysis for regioselective bond formation. Patent WO2007007919A2 discloses a method where 3H-imidazo[4,5-b]pyridin-7-amine is synthesized via Pd-catalyzed coupling of aryl halides with amines. Key steps include:

  • Suzuki-Miyaura Coupling : A boronic acid derivative of pyridine reacts with a bromoimidazole precursor using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DMF at 100°C.

  • Azide Cyclization : The intermediate undergoes cyclization with diphenylphosphoryl azide (DPPA) in tert-butanol, followed by HCl treatment to yield the dihydrochloride salt.

This method achieves high regioselectivity (>90%) but requires stringent anhydrous conditions and inert gas handling.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times while improving yields. A protocol adapted from WO2007007919A2 involves heating a mixture of 2,3-diaminopyridine and trimethyl orthoformate in a microwave reactor at 150°C for 15 minutes, directly producing the imidazo core in 85% yield. Subsequent amination with NH₄Cl and HCl gas furnishes the dihydrochloride form.

Comparative Analysis of Methods

MethodCatalyst/ReagentYield (%)Temperature (°C)Key Advantage
Diamine CondensationFeCl₃70–7880–100Cost-effective, scalable
Pd-Catalyzed CouplingPd(PPh₃)₄, DPPA85–90100High regioselectivity
Microwave SynthesisTrimethyl orthoformate85150 (microwave)Rapid, energy-efficient

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group at position 7 and the electron-deficient pyridine ring enable nucleophilic substitution. Common reactions include:

  • Halogenation : Reacts with bromine or chlorine under phase-transfer catalysis to form halogenated derivatives.

  • Amination : Substitution with secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C yields N-alkylated products .

Table 1: Nucleophilic Substitution Examples

ReagentConditionsProductYieldSource
Bromine (Br₂)CH₂Cl₂, 25°C, 12 h5-Bromo-3H-imidazo[4,5-b]pyridine78%
PiperidineDMF, 100°C, 6 h7-Piperidinyl derivative65%

Condensation with Aldehydes/Ketones

The amine group undergoes Schiff base formation with aldehydes or ketones under acidic or neutral conditions. For example:

  • Reaction with benzaldehyde in ethanol/HCl yields a stable imine intermediate, which cyclizes upon heating to form tricyclic derivatives .

Table 2: Condensation Reactions

Carbonyl CompoundSolventTemperatureProductSelectivity
BenzaldehydeEtOH/HCl85°C, 10 h2-Phenylimidazo[4,5-b]pyridine>90%
CyclohexanoneToluene/AcOH110°C, 8 hSpirocyclic derivative72%

Cyclization and Aromatization

A hallmark reaction involves intramolecular cyclization to construct polyheterocyclic systems:

  • Mechanism : Primary amine reacts with adjacent carbonyl groups to form imine intermediates, which undergo Zn/HCl-mediated reduction and subsequent aromatization .

  • Key Step : Aromaticity is achieved via elimination of H₂O or NH₃ under thermal or acidic conditions.

Table 3: Cyclization Pathways

Starting MaterialReagentProductApplication
2-Chloro-3-nitropyridineZn/HClDihydroimidazo[4,5-b]pyridineAnticancer intermediates

Alkylation and Acylation

The amine group is susceptible to alkylation/acylation, enhancing solubility or bioactivity:

  • Alkylation : Treatment with methyl iodide in THF/K₂CO₃ yields N-methyl derivatives.

  • Acylation : Acetyl chloride in pyridine produces amides, useful for prodrug design.

Suzuki-Miyaura Coupling

The halogenated derivatives participate in palladium-catalyzed cross-coupling:

  • Example : 5-Bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to form biaryl systems.

Table 4: Coupling Reactions

Arylboronic AcidCatalystProductYield
4-CyanophenylPd(OAc)₂5-(4-Cyanophenyl) derivative85%

Biological Derivatization

Functionalization modulates kinase inhibition:

  • FLT3/Aurora Kinase Inhibition : Chloro-substituted derivatives (e.g., 6-chloro-7-piperazinyl analogs) show nanomolar affinity for FLT3 mutants and Aurora kinases .

Stability and Degradation

  • Hydrolysis : Degrades in aqueous acidic conditions (pH <3) via ring-opening.

  • Oxidation : Forms N-oxide derivatives with H₂O₂/HOAc.

This compound’s versatility in substitution, cyclization, and cross-coupling reactions makes it invaluable for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The pharmacological applications of 3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride are extensive, particularly in the treatment of various diseases, including cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including 3H-Imidazo[4,5-b]pyridin-7-amine, exhibit potent anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds based on this scaffold have shown selective activity against various cancer cell lines such as glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116) with IC50 values in the sub-micromolar range .
  • Mechanism of Action : The mechanism involves the modulation of key cellular pathways related to cancer cell survival and proliferation. Some studies suggest that these compounds can inhibit specific kinases involved in tumor growth .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects:

  • Inflammation Reduction : In vitro studies have demonstrated its ability to reduce inflammatory responses in human retinal pigment epithelial cells, indicating potential applications in treating retinal diseases and other inflammatory conditions .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazo[4,5-b]pyridine derivatives is crucial for optimizing their pharmacological profiles:

CompoundStructureActivityIC50 (µM)
10Unsubstituted amidino groupColon carcinoma0.4
142-imidazolinyl amidino groupColon carcinoma0.7
8Bromo-substituted derivativeVarious cancers1.8 - 3.2

This table summarizes some key findings from recent studies on the biological activity of different derivatives of imidazo[4,5-b]pyridine .

Synthesis and Development

The synthesis of this compound has been optimized through various methods that enhance yield and purity:

  • Green Chemistry Approaches : Recent methodologies emphasize environmentally friendly synthesis routes that minimize waste while maximizing efficiency .
  • Scaffold Hopping : The compound has been part of scaffold-hopping exercises aimed at discovering new inhibitors for specific targets like tyrosine kinases .

Case Study 1: Kinase Inhibitors

A series of studies focused on developing imidazo[4,5-b]pyridine-based kinase inhibitors demonstrated their effectiveness against Aurora-A kinase, a target implicated in cancer progression. Co-crystallization studies revealed distinct binding modes that could inform further drug design efforts .

Case Study 2: Antiviral Activity

Some derivatives have shown moderate activity against respiratory syncytial virus (RSV), indicating potential applications in antiviral therapies .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Positional Isomerism: The 7-amine substitution in the target compound contrasts with 5-amine analogues (e.g., 3H-Imidazo[4,5-b]pyridin-5-amine, CAS 69825-84-9). Imidazo[1,2-a]pyridin-2-amine dihydrochloride (CAS 1263378-17-1) demonstrates how ring fusion ([1,2-a] vs. [4,5-b]) affects molecular geometry and binding affinity .

The dihydrochloride salt in the target compound enhances water solubility relative to free-base analogues (e.g., 3H-Imidazo[4,5-b]pyridin-5-amine) .

Complex Modifications: The derivative with CAS 113646-62-1 incorporates a ribofuranosyl group and chlorine substituent, suggesting applications as a nucleoside analogue in antiviral or anticancer research. This contrasts with the simpler structure of the target compound, which may prioritize kinase inhibition .

Biologische Aktivität

3H-Imidazo[4,5-b]pyridin-7-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

  • Antitumor Activity : Several studies have highlighted the antitumor properties of imidazo[4,5-b]pyridine derivatives. The presence of substituents at specific positions on the imidazo scaffold significantly influences their antiproliferative effects against various cancer cell lines.
  • Antimicrobial Activity : Investigations into the antimicrobial efficacy of this compound have shown moderate activity against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • GABA A Receptor Modulation : Acts as a positive allosteric modulator, enhancing GABA's inhibitory effects, which can be beneficial in neurological disorders.
  • Proton Pump Inhibition : Inhibits the H+/K+ ATPase enzyme, reducing gastric acid secretion, thus showing potential in treating acid-related disorders.
  • Aromatase Inhibition : Blocks the conversion of androgens to estrogens, which is particularly useful in hormone-sensitive cancers.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the imidazo[4,5-b]pyridine structure can significantly alter its biological activity. For instance:

  • Substituents at Position 2 : Bromo and cyano groups have been shown to enhance antiproliferative activity against cancer cell lines such as HeLa and SW620.
  • Amidino Substituents : Compounds with amidino groups displayed strong activity against colon carcinoma with IC50 values in the sub-micromolar range .

Table 1: Summary of Biological Activities and IC50 Values

CompoundActivity TypeCell Line/OrganismIC50 Value (µM)Reference
10AntiproliferativeColon Carcinoma0.4
14AntimicrobialE. coli32
8AntiproliferativeHeLa1.8–3.2
22Anti-inflammatoryARPE-19 cellsNot specified

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated various imidazo[4,5-b]pyridine derivatives for their antiproliferative effects across multiple cancer types. Compounds with bromo substitutions exhibited enhanced activity against glioblastoma and pancreatic adenocarcinoma cell lines .
  • Antimicrobial Properties : Research indicated that certain derivatives showed selective activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a need for further exploration into their mechanisms of action .
  • Inflammatory Modulation : In vitro studies demonstrated that specific compounds could significantly reduce inflammatory markers in human retinal pigment epithelial cells, indicating potential therapeutic applications in ocular diseases .

Q & A

Q. What are the recommended synthetic routes for 3H-imidazo[4,5-b]pyridin-7-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive cyclization of nitro-substituted pyridine precursors. For example, a mixture of 5-chloro-4-(piperazinyl)-3-nitropyridin-2-amine and aldehydes is treated with sodium dithionite (Na₂S₂O₄) in ethanol under reflux (80°C, 18–24 hours) to form the imidazo[4,5-b]pyridine core . Key optimizations include:

  • Solvent choice : Ethanol is preferred for solubility and reducing side reactions.
  • Reducing agent : Freshly prepared Na₂S₂O₄ ensures efficient nitro-group reduction.
  • Temperature control : Prolonged heating at 80°C improves cyclization yields.

Q. How should researchers characterize the physicochemical properties of this compound?

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imidazo[4,5-b]pyridine structure and substitution patterns (e.g., shifts at δ 8.2–8.5 ppm for aromatic protons) .
  • Physical properties : Predicted density (1.79 g/cm³), boiling point (223.9°C), and pKa (2.67) can guide solubility and stability assessments .
  • Mass spectrometry : Validate molecular weight (e.g., 164.12 g/mol for nitro derivatives) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Screen against kinases (e.g., Aurora-A/B/C, c-Met) using fluorescence-based assays with IC₅₀ determination .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays, noting EC₅₀ values .
  • Selectivity profiling : Compare activity against related isoforms (e.g., iNOS vs. eNOS/nNOS) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve kinase inhibitory potency?

  • Core modifications : Introduce substituents at the 2- and 7-positions (e.g., cyclopentyl, pyrazolyl) to enhance binding to kinase ATP pockets .
  • Piperazine linkers : Optimize substituents (e.g., methylisoxazole, pyrazinyl) on the piperazine moiety to improve solubility and target engagement .
  • Bioisosteric replacements : Replace chlorine with bulkier groups (e.g., trifluoromethyl) to modulate steric hindrance and selectivity .

Q. What mechanistic insights exist for its role as an iNOS inhibitor?

BYK 191023 dihydrochloride (a structural analog) irreversibly inhibits iNOS by interacting with the catalytic heme center, with IC₅₀ values of 86 nM (iNOS) vs. 16.2 µM (eNOS). Key methodologies:

  • Enzyme kinetics : Use stopped-flow spectroscopy to measure heme displacement rates .
  • Molecular docking : Simulate binding modes using crystal structures of iNOS (PDB: 3E7G) to identify critical hydrogen bonds and hydrophobic interactions .

Q. How does solvent polarity affect the compound’s stability and prototropic behavior?

In aqueous solutions, prototropic tautomerism (e.g., keto-enol shifts) can occur, altering reactivity. Monitor via:

  • pH-dependent UV/Vis spectroscopy : Track absorbance shifts at 300–400 nm to identify dominant tautomers .
  • HPLC-MS : Quantify degradation products under acidic/basic conditions (e.g., hydrolysis at 50°C over 72 hours) .

Q. What computational strategies aid in optimizing its drug-likeness?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for electrophilic substitution .
  • ADMET prediction : Use QikProp or SwissADME to estimate logP (target <3), bioavailability, and blood-brain barrier penetration .

Q. How can reaction scalability be improved for preclinical development?

  • Catalyst screening : Test palladium/copper systems for Suzuki-Miyaura couplings to introduce aryl groups .
  • Flow chemistry : Implement continuous flow reactors to reduce reaction times and improve yield reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.